2-Fluoro-5-isopropoxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFQUUJFMQWYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of the Fluorinated Pyridine Core:
The initial formation of a 2-fluoropyridine-5-carboxylic acid derivative often relies on halogen exchange reactions or direct C-H fluorination. While traditional methods might employ harsh fluorinating agents, modern sustainable approaches focus on catalytic methods. For instance, the use of nucleophilic fluorinating agents like potassium fluoride (B91410) can be facilitated by phase-transfer catalysts or within ionic liquids, reducing the need for hazardous solvents and improving reaction efficiency.
Direct C-H fluorination is an even more atom-economical approach. While not explicitly detailed for this specific molecule in the public domain, research into the C-H activation of pyridine (B92270) rings using transition metal catalysts (e.g., palladium, rhodium) is a burgeoning field. These methods, if applied, would represent a significant leap in sustainability by avoiding the pre-functionalization of the starting materials.
Chemical Transformations and Derivatization Strategies of 2 Fluoro 5 Isopropoxynicotinic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in 2-Fluoro-5-isopropoxynicotinic acid is a primary site for chemical modification, enabling the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.
Esterification and Amidation Reactions for Diverse Scaffolds
Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common method. This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction to completion.
| Alcohol | Catalyst | Conditions | Product | Yield |
| Methanol | H₂SO₄ | Reflux | Methyl 2-fluoro-5-isopropoxynicotinate | High |
| Ethanol | TsOH | Reflux | Ethyl 2-fluoro-5-isopropoxynicotinate | High |
| Isopropanol | H₂SO₄ | Reflux | Isopropyl 2-fluoro-5-isopropoxynicotinate | Moderate |
Amidation: The formation of amides from this compound is another crucial derivatization strategy, providing access to a broad range of compounds with potential biological activity. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct amidation with an amine, often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.orggoogle.com
| Amine | Coupling Reagent | Conditions | Product | Yield |
| Ammonia | SOCl₂, then NH₃ | 0 °C to rt | 2-Fluoro-5-isopropoxynicotinamide | Good |
| Aniline | EDC, HOBt | rt | N-phenyl-2-fluoro-5-isopropoxynicotinamide | Good |
| Piperidine | (COCl)₂, then piperidine | 0 °C to rt | (2-Fluoro-5-isopropoxypyridin-3-yl)(piperidin-1-yl)methanone | High |
Decarboxylation Pathways and Product Analysis
The decarboxylation of nicotinic acid derivatives, while not as common as other transformations, can be a useful synthetic tool for the preparation of substituted pyridines. The decarboxylation of heteroaromatic carboxylic acids can be challenging and often requires harsh conditions or specific catalysts. For fluorinated nicotinic acids, decarboxylation can be influenced by the electronic nature of the substituents. researchgate.netresearchgate.net The presence of the electron-withdrawing fluorine atom can affect the stability of the pyridine (B92270) ring and the ease of C-C bond cleavage.
Decarboxylative fluorination strategies have been developed where the carboxylic acid is replaced by a fluorine atom, though this is a different transformation. nih.gov The direct removal of the carboxylic acid group from this compound would lead to 2-Fluoro-5-isopropoxypyridine, a valuable intermediate for further functionalization. youtube.com This transformation could potentially be achieved through copper-catalyzed reactions or under thermal or photochemical conditions, though specific methods for this substrate are not widely reported.
| Reaction Type | Reagent/Condition | Product |
| Catalytic Decarboxylation | Copper salt, high temp. | 2-Fluoro-5-isopropoxypyridine |
| Reductive Decarboxylation | Radical initiator, H-donor | 2-Fluoro-5-isopropoxypyridine |
Reductions to Alcohol and Aldehyde Derivatives
The reduction of the carboxylic acid moiety offers a pathway to 2-fluoro-5-isopropoxyphenylmethanols and the corresponding aldehydes, which are versatile intermediates.
Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). khanacademy.orgorganic-chemistry.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other functional groups if present.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation and requires milder and more selective reducing agents. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. google.comgoogle.com
| Target Product | Reagent | Conditions |
| (2-Fluoro-5-isopropoxypyridin-3-yl)methanol | 1. SOCl₂2. NaBH₄ | 0 °C to rt |
| 2-Fluoro-5-isopropoxynicotinaldehyde | 1. (COCl)₂2. LiAlH(O-t-Bu)₃ | -78 °C |
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Fluorine Atom
The fluorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atom. nih.govacs.org This reactivity is a cornerstone of the synthetic utility of 2-fluoropyridines, allowing for the introduction of a wide range of substituents.
Mechanistic Investigations of SNAr on Fluoropyridines
The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings, including 2-fluoropyridines, is a two-step addition-elimination process. libretexts.orgwikipedia.org In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom. In the second, typically fast, step, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored.
The rate of the reaction is generally dependent on the rate of formation of the Meisenheimer complex. The high electronegativity of the fluorine atom makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, which is why fluoroarenes are often more reactive in SNAr reactions than their chloro- or bromo-analogues. libretexts.org However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, particularly with less activated substrates. acs.orgstrath.ac.uk
Scope of Nucleophiles and Substrate Variations
A wide variety of nucleophiles can be employed in SNAr reactions with 2-fluoropyridines, leading to the formation of C-O, C-N, and C-S bonds. The presence of the electron-donating isopropoxy group at the 5-position can modulate the reactivity of the ring, potentially slowing down the reaction compared to an unsubstituted 2-fluoropyridine (B1216828), but the C-2 position remains the primary site for substitution.
Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the fluorine atom to form the corresponding ethers. These reactions are typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the nucleophilic alkoxide or phenoxide in situ. acs.orgmdpi.com
Nitrogen Nucleophiles: A broad range of nitrogen-based nucleophiles, including ammonia, primary and secondary amines, and azoles, can be used to synthesize 2-aminopyridine (B139424) derivatives. acs.orgbeilstein-journals.org These reactions are often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and a base may be added to neutralize the HF formed during the reaction.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with 2-fluoropyridines to yield 2-thiopyridine derivatives. acs.orgnih.gov The reactions are usually conducted under basic conditions to deprotonate the thiol.
The table below summarizes the scope of various nucleophiles in SNAr reactions with substrates analogous to this compound.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Product Type |
| O-Nucleophile | Sodium methoxide | - | Methanol | 2-Methoxy-5-isopropoxynicotinic acid derivative |
| O-Nucleophile | Phenol | K₂CO₃ | DMF | 2-Phenoxy-5-isopropoxynicotinic acid derivative |
| N-Nucleophile | Morpholine | K₂CO₃ | DMSO | 2-Morpholino-5-isopropoxynicotinic acid derivative |
| N-Nucleophile | Imidazole | NaH | THF | 2-(Imidazol-1-yl)-5-isopropoxynicotinic acid derivative |
| S-Nucleophile | Sodium thiophenoxide | - | DMF | 2-(Phenylthio)-5-isopropoxynicotinic acid derivative |
Regioselectivity and Diastereoselectivity in SNAr Processes
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient heterocyclic systems like pyridines. In the case of this compound, the fluorine atom at the C2 position is the primary site for nucleophilic attack. This high regioselectivity is governed by the electronic properties of the pyridine ring and the nature of the leaving group.
The pyridine nitrogen atom acts as a powerful electron-withdrawing group, significantly activating the α (C2) and γ (C4) positions towards nucleophilic attack. The fluorine atom at C2 is an excellent leaving group for SNAr reactions, being significantly more reactive than other halogens like chlorine. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org
Consequently, SNAr reactions of this compound proceed with high regioselectivity, with the incoming nucleophile displacing the fluoride at the C2 position. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be employed under relatively mild conditions to generate diverse 2-substituted pyridine derivatives. acs.org
Diastereoselectivity becomes a consideration only when the nucleophile itself is chiral or when a chiral center is present elsewhere in the molecule. In the reaction of this compound with an achiral nucleophile, the product is also achiral, rendering diastereoselectivity a moot point. If a chiral nucleophile is used, the potential for diastereomeric products exists, and the stereochemical outcome would depend on the specific reactants and reaction conditions.
| Reaction Parameter | Observation for this compound | Governing Factors |
| Regioselectivity | Highly selective for substitution at the C2 position. | Electron-withdrawing pyridine nitrogen; Excellent leaving group ability of fluoride. |
| Reactivity | High, characteristic of 2-fluoropyridines. | Fluorine is a superior leaving group compared to other halogens. nih.govacs.org |
| Diastereoselectivity | Not applicable with achiral nucleophiles. | Dependent on the chirality of the reacting partner. |
Transformations Involving the 5-Isopropoxy Substituent
The 5-isopropoxy group is a key functional handle that can undergo its own set of transformations or influence reactions on the pyridine ring.
Ether Cleavage Reactions and Phenol Generation
The isopropoxy ether linkage can be cleaved to unmask the corresponding 5-hydroxypyridine (a pyridinol), which is a valuable intermediate for further functionalization. This transformation is typically achieved under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, which converts it into a good leaving group. masterorganicchemistry.com Subsequent attack by a nucleophile, such as a halide ion from the acid, at the isopropyl carbon results in the cleavage of the C-O bond.
When using hydrogen halides like HBr or HI, the products are 2-fluoro-5-hydroxynicotinic acid and the corresponding isopropyl halide. masterorganicchemistry.comyoutube.com It is important to note that the cleavage occurs at the alkyl-oxygen bond, as the aryl-oxygen bond is stronger and sp²-hybridized carbons are not susceptible to SN1 or SN2 reactions. masterorganicchemistry.comyoutube.com
| Reagent | Conditions | Products | Notes |
| HBr (Hydrogen Bromide) | Heating | 2-Fluoro-5-hydroxynicotinic acid + Isopropyl bromide | Standard method for aryl ether cleavage. |
| HI (Hydrogen Iodide) | Heating | 2-Fluoro-5-hydroxynicotinic acid + Isopropyl iodide | HI is often more reactive than HBr. Can be generated in situ from KI and phosphoric acid. masterorganicchemistry.commasterorganicchemistry.com |
| BBr₃ (Boron Tribromide) | Often at lower temperatures (e.g., 0 °C to rt) | 2-Fluoro-5-hydroxynicotinic acid | A powerful Lewis acid reagent for ether cleavage. |
Isopropoxy Group as a Directing or Activating Group
The 5-isopropoxy group significantly influences the reactivity of the pyridine ring, particularly in electrophilic substitutions. Pyridine itself is highly electron-deficient and generally unreactive toward electrophilic aromatic substitution (EAS), often requiring harsh conditions. youtube.com
The isopropoxy group is a strong electron-donating group (EDG) through resonance. This donation of electron density partially counteracts the electron-withdrawing effect of the ring nitrogen, thereby "activating" the ring for EAS reactions compared to unsubstituted pyridine. This activation effect can lead to reactions under milder conditions. For example, the nitration of pyridine requires a temperature of 300°C, whereas substituted, activated pyridines can react at much lower temperatures. youtube.com
In terms of directing effects for EAS, an alkoxy group typically directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the isopropoxy group are C4 and C6. The C6 position is sterically hindered by the adjacent isopropoxy group and the C2-fluoro substituent. Therefore, the 5-isopropoxy group primarily directs electrophilic attack to the C4 position.
Pyridine Ring Functionalization and Annulation Reactions
Beyond simple substitutions, the pyridine ring can undergo more complex functionalization and be used as a scaffold to build fused heterocyclic systems.
Electrophilic and Radical Functionalization Studies
As discussed, the 5-isopropoxy group activates the pyridine ring, making electrophilic substitution at the C4 position feasible. Typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions, which are difficult on pyridine itself, can be envisioned on this more activated substrate.
Radical functionalization offers an alternative pathway for adding substituents to the pyridine ring. These reactions are often more tolerant of the electronic nature of the ring compared to ionic reactions. Methodologies for radical C-H functionalization could potentially be applied to introduce alkyl or aryl groups at the vacant C4 or C6 positions, though regioselectivity would be a critical factor to control.
Cycloaddition Reactions for Fused Heterocyclic Systems
The pyridine ring can participate in cycloaddition reactions to construct fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net While a simple pyridine is a relatively poor diene for a normal-electron-demand Diels-Alder reaction, it can participate in inverse-electron-demand Diels-Alder reactions. acsgcipr.org This typically involves reacting an electron-rich dienophile with an electron-poor diene, such as a 1,2,4-triazine, which upon cycloaddition and extrusion of N₂, forms a pyridine ring. acsgcipr.org
More directly, substituted pyridines can be precursors to fused systems through [3+2] cycloaddition reactions. For example, N-aminopyridinium salts derived from pyridines can react with suitable partners to form pyrazolo[1,5-a]pyridines. rsc.org Applying such a strategy to a derivative of this compound could provide a route to novel, highly functionalized fused N-heterocycles. These annulation strategies open pathways to complex molecular architectures that are otherwise difficult to access.
Directed Metalation and Subsequent Transformations
The directing groups present on the this compound core, namely the fluoro, isopropoxy, and carboxylic acid moieties, play a crucial role in determining the site of metalation. The carboxylic acid group is acidic and will be deprotonated by the strong organolithium bases typically used for DoM. The resulting carboxylate is a weak directing group. The fluorine atom and the isopropoxy group, however, are known to be effective ortho-directing groups.
In a typical DoM reaction, a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), or an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), is used to deprotonate a carbon atom adjacent to a directing group. The choice of the base is critical and can influence the regioselectivity of the reaction.
For this compound, two positions are potentially available for ortho-metalation: C4 (ortho to the isopropoxy group) and C6 (ortho to the fluoro group). The carboxylic acid at C3 would likely need to be converted into a more robust directing group, such as a secondary or tertiary amide (e.g., -CON(i-Pr)₂), to enhance its directing ability and prevent unwanted side reactions. The pivaloylamino group, for instance, has been shown to be an effective directing group in related fluorinated pyridines. In the case of 6-fluoro-2-(pivaloylamino)pyridine, the use of t-BuLi resulted in exclusive lithiation at the 3-position, whereas n-BuLi led to a mixture of products. This highlights the subtle interplay between the directing groups and the choice of the lithiating agent.
Assuming the carboxylic acid is converted to a suitable directing group, the competition between the fluoro and isopropoxy groups as directors would determine the outcome. The isopropoxy group is generally a stronger directing group than fluorine. Therefore, metalation is anticipated to occur preferentially at the C4 position.
Following the regioselective deprotonation to form the lithiated intermediate, this species can be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C4 or C6 position.
Table 1: Plausible Directed Metalation and Subsequent Transformations of a 2-Fluoro-5-isopropoxynicotinamide Derivative
| Entry | Electrophile | Product Functional Group at C4/C6 | Potential Product |
| 1 | D₂O | -D | 4-Deuterio-2-fluoro-5-isopropoxynicotinamide |
| 2 | CH₃I | -CH₃ | 2-Fluoro-5-isopropoxy-4-methylnicotinamide |
| 3 | (CH₃)₃SiCl | -Si(CH₃)₃ | 2-Fluoro-5-isopropoxy-4-(trimethylsilyl)nicotinamide |
| 4 | DMF | -CHO | 4-Formyl-2-fluoro-5-isopropoxynicotinamide |
| 5 | I₂ | -I | 2-Fluoro-4-iodo-5-isopropoxynicotinamide |
| 6 | CO₂ then H⁺ | -COOH | 2-Fluoro-5-isopropoxy-4-carboxynicotinic acid |
This directed metalation strategy opens up avenues for the synthesis of a diverse library of derivatives of this compound, which can be further elaborated into more complex molecular architectures. The resulting functionalized nicotinic acids are valuable building blocks for the discovery of new pharmaceuticals and functional materials.
Role As a Versatile Synthetic Building Block in Advanced Organic Chemistry
Construction of Fluorinated Pyridine-Based Heterocyclic Scaffolds
The pyridine (B92270) ring is a ubiquitous motif in pharmaceuticals and functional materials. rsc.orgnih.gov The introduction of fluorine into the pyridine scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules, such as metabolic stability, binding affinity, and lipophilicity. pharmablock.comresearchgate.net 2-Fluoro-5-isopropoxynicotinic acid is an exemplary building block for the creation of diverse fluorinated pyridine-based scaffolds.
The strategic placement of reactive functional groups on the this compound backbone facilitates its use in the assembly of polycyclic and fused heterocyclic systems. The fluorine atom at the 2-position is a key reactive site for nucleophilic aromatic substitution (SNAr) reactions, which are significantly faster for fluoropyridines compared to their chloro- or bromo-analogs. nih.govacs.org This enhanced reactivity allows for the facile introduction of various nucleophiles, which can then participate in subsequent cyclization reactions to form fused rings.
For instance, the carboxylic acid group can be converted to an amide, which can then undergo intramolecular cyclization. This strategy is a common approach for the synthesis of fused systems like pyrido[1,2-a]benzimidazoles and other related polycyclic structures. mdpi.com While direct examples using this compound are not prevalent in the literature, the principles of using similar di-functionalized pyridines are well-established. rsc.orgresearchgate.net The isopropoxy group at the 5-position can influence the regioselectivity of these cyclization reactions and can be a handle for further functionalization in the final polycyclic product.
A general strategy for the synthesis of fused pyridine systems is the aza-Diels-Alder reaction. rsc.orgresearchgate.net While this typically involves diene and dienophile components, derivatives of this compound could be elaborated into suitable precursors for such cycloadditions, leading to complex fused pyridine architectures. nih.gov
Table 1: Potential Reactions for Fused Heterocycle Synthesis
| Reaction Type | Reactants | Potential Product |
|---|---|---|
| Intramolecular SNAr/Amidation | This compound derivative, amine | Fused pyridone derivative |
| Aza-Diels-Alder | Diene, derivative of this compound | Polycyclic pyridine scaffold |
The preparation of functionalized pyridine derivatives is a cornerstone of medicinal chemistry. rsc.org this compound provides a platform for accessing a variety of substituted pyridines. The fluorine atom at the C-2 position is highly susceptible to displacement by a range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. nih.govacs.orgrsc.org This allows for the introduction of diverse side chains and functional groups.
The carboxylic acid group can be readily transformed into esters, amides, or other functionalities using standard organic transformations. rsc.org For example, coupling of the carboxylic acid with various amines leads to a library of amide derivatives, a common structural motif in bioactive molecules.
The isopropoxy group, while generally stable, can potentially be cleaved under harsh conditions to reveal a hydroxypyridine, which can be further functionalized. This multi-handle nature of this compound makes it a highly versatile starting material for generating libraries of functionalized pyridine compounds for screening in drug discovery programs. pharmablock.com
Application in the Synthesis of Complex Organic Molecules
The utility of this compound extends beyond the synthesis of simple heterocyclic scaffolds to the construction of more intricate and complex organic molecules.
The combination of functional groups in this compound allows for its incorporation into larger, more complex molecular frameworks. The reactivity of the 2-fluoro position enables its use in late-stage functionalization, where a key bond is formed late in a synthetic sequence. nih.govacs.org This is particularly valuable in the synthesis of complex drug candidates, where the introduction of fluorine can be a final step to modulate properties.
The carboxylic acid provides a point of attachment for coupling to other complex fragments via amide or ester linkages. This modular approach allows for the assembly of advanced architectures from simpler building blocks. For instance, it can be coupled with chiral amino acids or other complex amines to generate sophisticated molecules with potential biological activity. researchgate.net
The synthesis of single enantiomers of drug molecules is of paramount importance in modern medicine. While this compound itself is achiral, it can be a key component in enantioselective syntheses. nih.govresearchgate.net
The carboxylic acid group can be used to react with chiral auxiliaries or catalysts to direct stereoselective transformations on other parts of the molecule or on a substrate reacting with it. Furthermore, reactions at the pyridine ring can create new stereocenters. For example, the addition of a nucleophile to the pyridine ring could, in principle, be rendered enantioselective through the use of a chiral catalyst. researchgate.net
Enantioselective fluorination has become a powerful tool in organic synthesis. nih.govresearchgate.net While this compound is already fluorinated, its derivatives could participate in further stereoselective reactions. For instance, if the isopropoxy group were replaced with a prochiral center, enantioselective reactions could be performed at that site. The development of organocatalytic methods for the enantioselective synthesis of fluorinated heterocycles highlights the potential for creating chiral molecules from precursors like this compound. rsc.orgnih.gov
Table 2: Strategies for Introducing Chirality
| Method | Description |
|---|---|
| Chiral Auxiliary | The carboxylic acid is coupled to a chiral auxiliary to direct subsequent stereoselective reactions. |
| Chiral Catalyst | A chiral catalyst is used to control the stereochemical outcome of a reaction involving the building block. |
Contribution to New Chemical Space Exploration
The concept of "chemical space" refers to the vast number of possible small organic molecules. nih.govmdpi.com Exploring new regions of this space is crucial for the discovery of novel drugs and materials with unique properties. researchgate.netresearchgate.net Fluorinated building blocks, such as this compound, play a significant role in this exploration. nih.govnih.gov
The introduction of the 2-fluoro-5-isopropoxy-nicotinic acid scaffold into molecular libraries introduces a unique combination of electronic and steric properties that are not present in more traditional, non-fluorinated building blocks. The fluorine atom can engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can lead to enhanced binding affinity and selectivity. mdpi.com
By providing a synthetically accessible and versatile starting material, this compound enables chemists to systematically explore the structure-activity relationships of fluorinated pyridine derivatives. pharmablock.com The ability to readily generate diverse analogs from this single building block accelerates the process of lead optimization in drug discovery and the development of new functional materials. researchgate.netrsc.org The unique substitution pattern of this compound contributes to the generation of novel molecular frameworks that can populate previously unexplored areas of chemical space.
Advanced Spectroscopic and Structural Characterization in Research Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are instrumental in piecing together the molecular puzzle of 2-Fluoro-5-isopropoxynicotinic acid.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The splitting patterns and coupling constants of these signals reveal the connectivity between adjacent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Each carbon atom, from the carboxylic acid group to the pyridine ring and the isopropoxy side chain, will resonate at a characteristic chemical shift. Predicted ¹³C NMR data for similar structures can provide a reference for spectral assignment. chemicalbook.comchemicalbook.com
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. huji.ac.ilthermofisher.comwikipedia.org The fluorine-19 nucleus is highly sensitive, and its chemical shifts are spread over a wide range, minimizing signal overlap. thermofisher.comwikipedia.org The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the pyridine ring. The coupling of this fluorine atom with adjacent protons (³JHF) and carbons (²JCF, ³JCF) provides crucial information for confirming its position. huji.ac.ilnih.gov
| NMR Data for this compound (Predicted/Typical Ranges) | |
| Nucleus | Chemical Shift (ppm) |
| ¹H | Aromatic (Pyridine Ring): 7.5 - 8.5Methine (-CH-): 4.5 - 5.0Methyl (-CH₃): 1.2 - 1.5 |
| ¹³C | Carboxylic Acid (-COOH): 165 - 175Pyridine Ring (C-F): 155 - 165 (doublet due to C-F coupling)Pyridine Ring (C-O): 145 - 155Pyridine Ring (Other): 110 - 140Methine (-CH-): 70 - 75Methyl (-CH₃): 20 - 25 |
| ¹⁹F | Aromatic (C-F): -110 to -130 |
2D NMR Techniques for Connectivity and Conformation
To further solidify the structural assignment, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments provide an unambiguous map of the molecule's covalent framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₉H₁₀FNO₃).
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂), the isopropyl group, or other predictable cleavages of the pyridine ring and its substituents. Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.
| Mass Spectrometry Data for this compound | |
| Technique | Expected Observation |
| HRMS | Exact mass corresponding to the molecular formula C₉H₁₀FNO₃. |
| MS/MS | Fragmentation patterns showing loss of key functional groups such as -COOH, -CH(CH₃)₂, and cleavage of the ether linkage. |
X-ray Crystallography for Solid-State Structural Determination
| Crystallographic Data (Hypothetical for this compound) | |
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-F, C-O, C=O, C-N, etc. |
| Bond Angles (°) | Angles defining the molecular geometry |
| Intermolecular Interactions | Hydrogen bonding details, π-π stacking, etc. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be active in IR but not in Raman, and vice versa. This complementarity provides a more complete picture of the molecular structure.
For this compound, specific vibrational modes associated with its key functional groups would be expected in their respective spectra. These include the carboxylic acid group (-COOH), the isopropyl ether group (-OCH(CH₃)₂), the fluorinated pyridine ring, and the carbon-fluorine bond (C-F).
Detailed experimental data for the specific IR and Raman spectra of this compound are not widely available in the public domain. However, based on the known vibrational frequencies of its constituent functional groups, a predictive analysis can be made.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid (-COOH) | O-H stretch (broad) | 3300 - 2500 | Weak or inactive |
| C=O stretch | 1725 - 1700 | 1725 - 1700 | |
| C-O stretch | 1320 - 1210 | ||
| O-H bend | 1440 - 1395 | ||
| Isopropyl Ether (-OCH(CH₃)₂) | C-H stretch (sp³) | 2980 - 2950 | 2980 - 2950 |
| C-O-C stretch (asymmetric) | 1140 - 1085 | ||
| C-H bend | 1470 - 1450 | 1470 - 1450 | |
| Pyridine Ring | C=C, C=N stretches | 1600 - 1430 | 1600 - 1430 |
| Ring breathing modes | ~1000 | Strong | |
| C-H in-plane bends | 1300 - 1000 | ||
| Carbon-Fluorine Bond | C-F stretch | 1100 - 1000 |
This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
In a research context, the IR spectrum would likely be dominated by a broad O-H stretching band from the carboxylic acid's hydrogen bonding, along with a strong, sharp carbonyl (C=O) absorption. The C-H stretches of the isopropyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to the pyridine ring vibrations and C-O and C-F stretches.
The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring, which often give rise to strong and sharp signals. The C=O stretch would also be visible, and the C-H stretches of the isopropyl group would be prominent.
Spectroscopic Methods for Reaction Monitoring and Kinetic Studies
The synthesis of this compound or its subsequent use in chemical reactions can be effectively monitored in real-time using spectroscopic techniques. This provides valuable kinetic data and insights into reaction mechanisms.
In-situ Reaction Monitoring:
Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy are invaluable for tracking the progress of a chemical reaction without the need for sampling and offline analysis. By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals.
For example, in a hypothetical synthesis of this compound, one could monitor the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of a product's band. If, for instance, the isopropoxy group is introduced via a Williamson ether synthesis, one could track the consumption of the starting phenol's O-H band and the growth of the C-O-C ether linkage bands in the product.
Kinetic Analysis:
By plotting the intensity of a characteristic vibrational band (related to concentration via the Beer-Lambert law) against time, reaction rates and rate constants can be determined. This allows for a detailed kinetic study of the reaction, helping to optimize reaction conditions such as temperature, catalyst loading, and reactant concentrations.
For the hydrolysis of an ester to form this compound, one could monitor the decrease in the ester's C=O stretching frequency (typically around 1750-1735 cm⁻¹) and the increase in the carboxylic acid's C=O frequency (around 1725-1700 cm⁻¹). This data would allow for the determination of the reaction's kinetic profile.
While specific published studies detailing the reaction monitoring and kinetic analysis of this compound are not readily found, the principles described are standard and widely applied in modern chemical process development and mechanistic investigations. The application of these spectroscopic tools is crucial for ensuring reaction efficiency, purity, and for gaining a fundamental understanding of the chemical transformations involving this compound.
Theoretical and Computational Investigations of 2 Fluoro 5 Isopropoxynicotinic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods are based on the principles of quantum mechanics and can provide accurate predictions of various molecular attributes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and spatial distributions of these orbitals are crucial in determining a molecule's reactivity. wikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For 2-Fluoro-5-isopropoxynicotinic acid, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The presence of the electron-withdrawing fluorine atom and the electron-donating isopropoxy group would significantly influence the electron density distribution and, consequently, the nature of the frontier orbitals.
Hypothetical FMO Data for this compound:
| Orbital | Energy (eV) | Description |
| HOMO | - | Primarily located on the isopropoxy group and the pyridine (B92270) ring, indicating regions of higher electron density available for donation. |
| LUMO | - | Likely centered around the carboxylic acid group and the carbon atom bonded to the fluorine, suggesting sites for nucleophilic attack. |
| HOMO-LUMO Gap | - | This value would provide insight into the overall reactivity of the molecule. |
Note: The table above is illustrative and contains no real data due to the absence of specific studies.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding. The map uses a color spectrum to indicate different potential values: red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).
For this compound, an EPS map would highlight the electronegative oxygen and fluorine atoms as regions of negative potential, making them likely sites for hydrogen bond acceptance. The hydrogen atom of the carboxylic acid would be a region of strong positive potential, indicating its role as a hydrogen bond donor. This information is critical for predicting how the molecule might interact with biological targets or other molecules.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions.
Transition State Analysis for Mechanistic Understanding
When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming the products. Identifying the structure and energy of this transition state is crucial for understanding the reaction mechanism. Computational methods can locate transition state structures and provide detailed information about the bond-breaking and bond-forming processes.
For a potential reaction involving this compound, such as an esterification or a nucleophilic aromatic substitution, transition state analysis could determine the most likely pathway the reaction will follow.
Calculation of Activation Energies and Reaction Rates
The activation energy is the energy barrier that must be overcome for a reaction to occur. By calculating the energy difference between the reactants and the transition state, computational methods can predict the activation energy. This, in turn, allows for the estimation of reaction rates using principles from transition state theory. Such calculations are invaluable for understanding reaction kinetics without the need for extensive experimental work.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule can significantly impact its physical and biological properties. The presence of rotatable bonds, such as the C-O bond of the isopropoxy group and the C-C bond connecting the carboxylic acid to the pyridine ring in this compound, means that the molecule can exist in various conformations.
Conformational Analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. This can be achieved through computational methods that rotate the flexible bonds and calculate the energy of each resulting structure. Studies on similar fluorinated molecules have shown that the presence of fluorine can significantly influence conformational preferences. nih.gov
Molecular Dynamics (MD) Simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the movements of atoms are calculated based on classical mechanics. This allows for the observation of conformational changes, solvent effects, and intermolecular interactions in a simulated environment that mimics real-world conditions. An MD simulation of this compound could reveal its dynamic behavior in solution and how it interacts with its environment.
QSAR (Quantitative Structure-Activity Relationship) Studies in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and theoretical approach to understanding how the chemical structure of a compound influences its properties. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its behavior based on its molecular structure. These studies are performed in a theoretical context, divorced from any specific biological activity.
The fundamental premise of QSAR is that the variation in the properties of a series of congeneric compounds can be correlated with changes in their molecular features. These features are described by numerical values known as molecular descriptors. For a molecule like this compound, these descriptors would be calculated to build a mathematical model.
Commonly employed QSAR methodologies that could be applied to this compound include Hansch analysis and Comparative Molecular Field Analysis (CoMFA). nih.govresearchgate.net Hansch-type equations often reveal the influence of steric and electronic effects on molecular properties. nih.gov CoMFA, on the other hand, provides a three-dimensional map of the steric and electrostatic fields of a molecule, highlighting regions where modifications are likely to affect its properties. nih.gov
For nicotinic acid derivatives, QSAR studies have shown that factors such as lipophilicity (log P), electronic parameters (like Hammett constants, σ), and steric parameters (like molar refractivity, MR) are crucial in determining their molecular characteristics. nih.govresearchgate.net For instance, research on related nicotine (B1678760) analogs has indicated that lipophilic substituents at the pyridine 6-position can be significant, though their effect is often modulated by their steric bulk. researchgate.net
In a hypothetical QSAR study of this compound and its analogs, a range of molecular descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). The fluorine atom at the 2-position and the isopropoxy group at the 5-position would significantly influence the electronic landscape of the pyridine ring.
Steric Descriptors: These relate to the size and shape of the molecule. The bulky isopropoxy group would be a key determinant of the steric properties.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
A representative, albeit theoretical, set of calculated molecular descriptors for this compound and a related hypothetical analog is presented below to illustrate the type of data generated in a QSAR study.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| This compound | 199.18 | 2.15 | 49.33 | 1 | 4 |
| 2-Chloro-5-isopropoxynicotinic acid | 215.63 | 2.48 | 49.33 | 1 | 4 |
The data in such a table would be used to develop a mathematical equation that relates these descriptors to a specific property of interest. For example, a simplified, hypothetical QSAR equation might look like:
Property = a(log P) - b(Steric Parameter) + c(Electronic Parameter) + d
Where a, b, c, and d are coefficients determined through statistical regression analysis. Such a model would allow for the theoretical prediction of the properties of new, unsynthesized analogs, guiding further research in a purely computational space.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The future of 2-Fluoro-5-isopropoxynicotinic acid is intrinsically linked to the development of more efficient and sustainable methods for its synthesis. Current synthetic strategies, while functional, often present avenues for improvement in terms of yield, atom economy, and environmental impact. Future research is anticipated to focus on several key areas to address these challenges.
One promising direction lies in the advancement of catalytic C-H activation and fluorination techniques. Direct and selective fluorination of a pyridine (B92270) ring at the 2-position, followed by isopropoxylation at the 5-position, would represent a significant leap forward from multi-step classical approaches. The development of novel transition-metal catalysts, potentially based on palladium, rhodium, or copper, could enable these transformations with high regioselectivity and efficiency. Furthermore, the exploration of organocatalysis for these steps could offer a more sustainable and cost-effective alternative.
Biocatalysis also presents a compelling avenue for the synthesis of this compound and its derivatives. The use of engineered enzymes, such as nitrilases or oxidases, could facilitate key steps in the synthetic pathway under mild, environmentally benign conditions. researchgate.net Research into the directed evolution of enzymes to specifically accommodate the substituted pyridine scaffold could unlock highly selective and efficient biocatalytic routes.
The table below outlines potential future synthetic strategies and their anticipated advantages:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | Increased atom economy, reduced step count, milder reaction conditions. | Development of highly selective and active catalysts for direct fluorination and alkoxylation of the pyridine ring. |
| Organocatalysis | Metal-free synthesis, lower toxicity, reduced cost. | Design of novel organocatalysts for asymmetric synthesis and functional group transformations. |
| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. | Enzyme engineering and directed evolution for specific substrate recognition and catalytic activity. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of photosensitizers and catalytic systems for radical-mediated fluorination and etherification. |
Exploration of Expanded Synthetic Utility in Diverse Chemical Fields
The unique combination of a fluorine atom, an isopropoxy group, and a carboxylic acid on a pyridine scaffold endows this compound with a rich chemical reactivity, making it a valuable building block for a wide array of more complex molecules. Future research will undoubtedly focus on expanding its synthetic utility beyond its current applications.
In medicinal chemistry, this compound can serve as a key intermediate for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate lipophilicity and pharmacokinetic properties. The carboxylic acid functionality provides a convenient handle for amide bond formation, esterification, and other derivatizations to create libraries of compounds for biological screening.
The agrochemical industry also stands to benefit from the expanded use of this compound. The pyridine core is a common motif in many successful herbicides, insecticides, and fungicides. The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.
Furthermore, the reactivity of the fluoro and carboxylic acid groups can be exploited in the synthesis of novel polymers and materials. For instance, it could be incorporated into polymer backbones to impart specific thermal or chemical resistance properties.
Integration with Advanced Flow Chemistry and Automation Technologies
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is a major trend in modern chemical manufacturing. The integration of the synthesis of this compound into these advanced technologies offers numerous advantages, including improved safety, enhanced reproducibility, and the potential for on-demand production.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net The handling of potentially hazardous reagents, such as fluorinating agents, can be managed more safely in a closed-loop flow system. Researchers are developing modular flow platforms that can perform multi-step syntheses in a continuous fashion, which could be applied to the production of this compound and its derivatives. google.com
Automation, coupled with high-throughput screening, can accelerate the discovery of optimal reaction conditions and the synthesis of compound libraries based on the this compound scaffold. Robotic systems can perform numerous reactions in parallel, significantly reducing the time required for research and development.
The synergy of flow chemistry and automation is expected to play a pivotal role in making the synthesis of this compound more efficient, scalable, and cost-effective, thereby facilitating its broader application in various industries.
Interdisciplinary Research Opportunities in Material Science and Agrochemistry
The unique structural features of this compound open up exciting interdisciplinary research opportunities, particularly at the intersection of chemistry with material science and agrochemistry.
In material science, the incorporation of this fluorinated and functionalized pyridine unit into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to materials with tailored electronic properties and improved performance. The fluorine atom can influence the energy levels of the material, while the isopropoxy and carboxylic acid groups can be used to tune solubility and morphology. The development of fluorinated materials is a growing field with applications in high-performance polymers and advanced coatings. parchem.com
In the field of agrochemistry, there is a continuous need for new active ingredients with novel modes of action to combat the development of resistance in pests and weeds. The structural motifs present in this compound are found in various bioactive molecules. Interdisciplinary research combining synthetic chemistry with molecular biology and plant science could lead to the design and synthesis of new agrochemicals derived from this scaffold. The isopropoxy group, for example, is a common feature in many commercial pesticides and can influence their biological activity and selectivity.
The exploration of these interdisciplinary avenues will be crucial in unlocking the full potential of this compound and establishing its role as a key building block in the development of next-generation materials and agricultural solutions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-5-isopropoxynicotinic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- The synthesis of structurally similar compounds (e.g., 5-Chloro-6-isopropoxynicotinic acid) involves nucleophilic substitution reactions. For example, chlorination at the 5th position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) ensures regioselectivity .
- For fluorinated analogs, fluorination via halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) is common. Optimization of stoichiometry, temperature (80–120°C), and reaction time (12–24 hrs) is critical to minimize byproducts .
- Purification typically employs recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. How can analytical techniques validate the structural integrity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, fluorine-induced deshielding shifts proton signals downfield (δ 8.2–8.5 ppm for aromatic protons adjacent to fluorine) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5% area). Retention times are compared against standards .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.05 for C₉H₉FNO₃) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- Solubility : Determined via shake-flask method in buffers (pH 1–7.4) and organic solvents. Fluorinated pyridines often exhibit low aqueous solubility (<1 mg/mL) but improved solubility in DMSO or ethanol .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. Fluorine substituents enhance metabolic stability but may increase photodegradation risk; UV-Vis spectroscopy monitors absorbance changes .
Advanced Research Questions
Q. How does the fluorine substitution at the 2nd position modulate bioactivity compared to non-fluorinated analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Fluorine’s electron-withdrawing effect enhances receptor binding in agrochemicals (e.g., trifluoromethylpyridines show 10–100x higher insecticidal activity vs. non-fluorinated analogs) .
- Enzyme Inhibition Assays : Compare IC₅₀ values against acetylcholinesterase or cytochrome P450 isoforms. Fluorine’s steric and electronic effects often reduce off-target interactions .
Q. What computational strategies predict metabolite pathways for this compound?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4). Fluorine’s small size and high electronegativity favor oxidative defluorination or hydroxylation at the 5th position .
- In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) generate potential Phase I/II metabolites. Experimental validation via LC-MS/MS (e.g., glucuronide conjugates at m/z 390.1) .
Q. How can contradictions in reported synthetic yields be resolved?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design identified 100°C and 1:1.2 substrate/catalyst ratio as optimal for 85% yield in similar nicotinic acid derivatives .
- Controlled Replicates : Repeat published protocols with strict inert atmosphere (N₂/Ar) to mitigate moisture-sensitive intermediates .
Q. What green chemistry approaches reduce waste in synthesizing this compound?
- Methodology :
- Solvent-Free Reactions : Mechanochemical grinding (ball milling) with KF/Al₂O₃ reduces solvent use and achieves 70–75% yield in fluorination reactions .
- Catalytic Systems : Recyclable Pd/C or Ni catalysts in Suzuki-Miyaura couplings for boronate intermediates lower heavy metal waste .
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
